molecular formula C15H19N3O3S B2886161 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1448050-55-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2886161
CAS RN: 1448050-55-2
M. Wt: 321.4
InChI Key: DMUBFGFUYCRXBS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have been focused on synthesizing and characterizing derivatives of pyrazole carboxamides, including compounds with similar structural features to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. These studies include the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, achieved through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds were then further reacted to yield pyrazolo[1,5-a]pyrimidine derivatives, which were characterized by various analytical techniques (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

The cytotoxic activities of synthesized pyrazole derivatives have been explored. For instance, some newly synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies help in understanding the potential biological effects and applications of these compounds in medical research (Hassan, Hafez, & Osman, 2014).

Structural Studies

Structural studies of N-substituted pyrazoline derivatives, including those with similar structural motifs, have revealed insights into their geometric parameters and molecular interactions. Such studies often involve X-ray crystallography, NMR spectroscopy, and other techniques to elucidate the molecular structure and interactions, aiding in the understanding of their chemical behavior and potential applications (Köysal, Işık, Sahin, & Palaska, 2005).

Auxin Activities

Research on the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia has been conducted, with findings on the yield and confirmation of new compounds through elemental analysis, IR, and 1H NMR spectroscopies. Although their auxin activities were not high, some showed antiblastic properties against wheat gemma, indicating potential agricultural applications (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Antibacterial Evaluation

The antibacterial evaluation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides has been explored, revealing promising compounds against various strains of Staphylococcus aureus, including methicillin-sensitive and resistant strains. These studies contribute to the search for new antimicrobial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18-9-12(15(17-18)21-2)14(20)16-8-13(19)10-4-6-11(22-3)7-5-10/h4-7,9,13,19H,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUBFGFUYCRXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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